![molecular formula C23H20N2O3S B2805792 (3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892298-31-6](/img/structure/B2805792.png)
(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
Scientific Research Applications
Synthesis and Structural Characterization
The compound "(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to a class of compounds with a heterocyclic structure known as 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides. Research has demonstrated various methods for synthesizing derivatives of this compound and exploring their structures. For instance, a study detailed the multicomponent synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, which involves the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016). Another study developed an improved 3-step synthesis for 3,4-dihydro-1-methyl-1H-2,1-benzothiazin-4-one 2,2-dioxide, highlighting a more accessible route to the benzothiazine dioxide heterocyclic system (Lombardino, 1972).
Reactivity and Applications in Heterocyclic Chemistry
The reactivity of derivatives of this compound class has been explored in various studies, revealing interesting pathways for creating novel heterocyclic systems. For example, research on 3-benzylidene- and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxides showed their reactivity towards alkylidenephosphoranes, leading to the formation of new heteropolycyclic systems containing the 1,2-benzothiazine 1,1-dioxide skeleton (Croce & Rosa, 1996). Another study involved the synthesis of spiro[(2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide)-4,3′-(1′-R′-5′-R″-indolin-2′-one)] compounds, showcasing a three-component interaction that underscores the synthetic versatility of the benzothiazine dioxide core (Shemchuk et al., 2014).
Biological Activity and Potential Applications
Some derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides have been studied for their biological activity, providing insights into potential applications in medicinal chemistry. For instance, ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carboxylate 5,5-dioxides and related compounds have been synthesized and evaluated for anti-inflammatory, analgesic, and antimicrobial activities. These studies suggest that derivatives of benzothiazine dioxides could serve as promising leads in the development of new therapeutic agents (Lega et al., 2016).
properties
IUPAC Name |
(3Z)-3-(anilinomethylidene)-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-8-7-9-18(14-17)16-25-21-13-6-5-12-20(21)23(26)22(29(25,27)28)15-24-19-10-3-2-4-11-19/h2-15,24H,16H2,1H3/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIKDKAYCPSZPZ-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide |
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